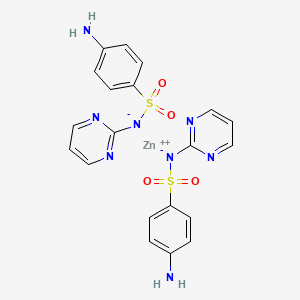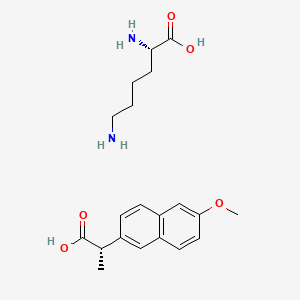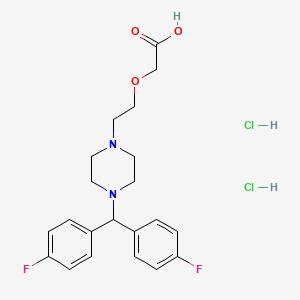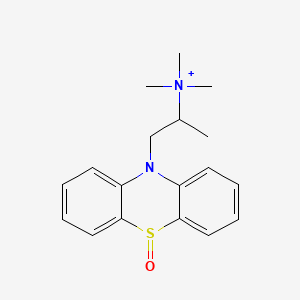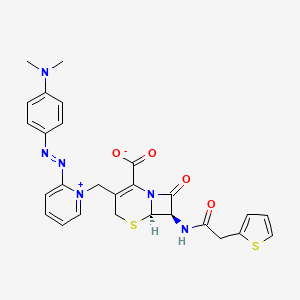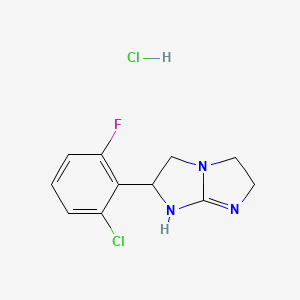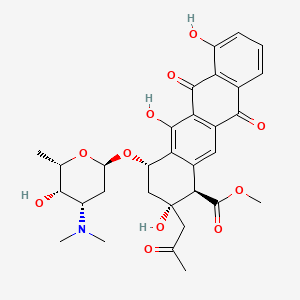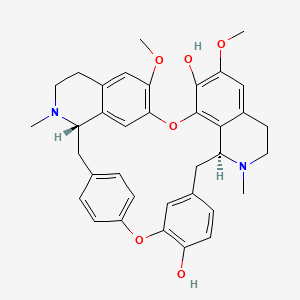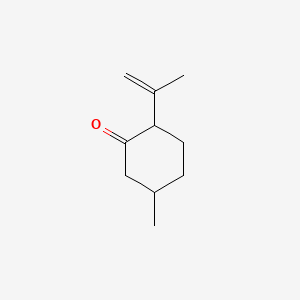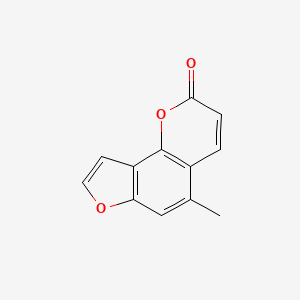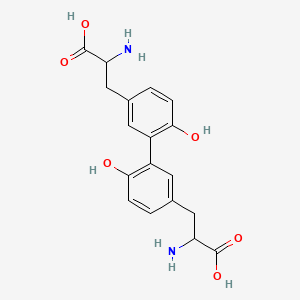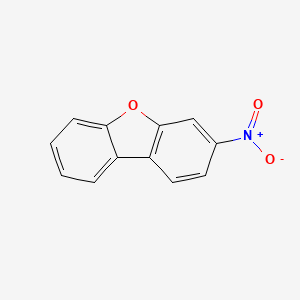
3-Nitrodibenzofuran
Übersicht
Beschreibung
3-Nitrodibenzofuran is an organic compound with the molecular formula C12H7NO3. It is a derivative of dibenzofuran, where a nitro group is substituted at the third position of the dibenzofuran ring.
Wissenschaftliche Forschungsanwendungen
3-Nitrodibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
It’s known to be used as a protecting group for thiol in peptides .
Mode of Action
3-Nitrodibenzofuran acts as a protecting group for thiol in peptides . It’s used to prevent the isomerization of protected thiols to a dead-end product upon photolysis . The thiol is masked with a this compound group, preventing unwanted reactions .
Biochemical Pathways
It’s known that the compound can be involved in various processes accompanied by the destruction of the aromatic sextet, in particular the diels–alder reaction and dipolar cycloaddition .
Pharmacokinetics
Its molecular weight is 2131889 , which could influence its pharmacokinetic properties.
Result of Action
It’s known that the compound can act as michael acceptors and as “latent” equivalents of highly electrophilic α-nitrocarbonyl compounds .
Action Environment
Environmental factors such as temperature, ph, and light conditions could potentially influence the compound’s action .
Biochemische Analyse
Biochemical Properties
3-Nitrodibenzofuran plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One notable interaction is with thiol-containing peptides, where this compound acts as a protecting group for cysteine residues. This interaction is crucial for the synthesis and stability of peptides, as it prevents unwanted reactions involving the thiol group. Additionally, this compound has been shown to interact with protein farnesyltransferase, an enzyme involved in the post-translational modification of proteins. The interaction between this compound and protein farnesyltransferase facilitates the enzymatic palmitoylation of peptides, which is essential for their proper localization and function within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In human ovarian carcinoma cells, for instance, this compound-caged peptides have been observed to migrate from the cytosol and Golgi apparatus to the plasma membrane upon UV irradiation. This migration is indicative of the compound’s influence on cell signaling pathways and protein localization. Furthermore, this compound has been implicated in the regulation of gene expression and cellular metabolism, particularly through its role in the modification of peptides and proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s nitro group plays a pivotal role in these interactions, facilitating the formation of stable complexes with thiol groups in peptides. This binding interaction is reversible upon exposure to UV light, allowing for controlled release of the protected thiol group. Additionally, this compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. These molecular mechanisms underscore the compound’s versatility and utility in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can be accelerated by exposure to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of peptide modification and enzyme activity. These temporal effects highlight the importance of careful handling and storage of the compound to maintain its efficacy in biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, making it suitable for use in various biochemical assays. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. These dosage-dependent effects underscore the need for precise control of the compound’s concentration in experimental settings to avoid potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key interaction is with glutathione, a tripeptide that plays a crucial role in cellular detoxification. This compound can conjugate with glutathione, leading to its subsequent metabolism and excretion. This interaction is essential for the compound’s detoxification and clearance from the body. Additionally, this compound can affect metabolic flux and metabolite levels by modifying the activity of enzymes involved in key metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. For instance, this compound-caged peptides have been shown to accumulate in the cytosol and Golgi apparatus before migrating to the plasma membrane upon UV irradiation. This transport and distribution are critical for the compound’s function in cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. For example, this compound-caged peptides are initially localized in the cytosol and Golgi apparatus, but upon UV irradiation, they migrate to the plasma membrane. This dynamic localization is essential for the compound’s role in regulating cellular processes and signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrodibenzofuran typically involves the nitration of dibenzofuran. One common method is the electrophilic nitration using nitric acid in the presence of a strong acid such as trifluoroacetic acid. The reaction is carried out at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Nitrodibenzofuran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-Aminodibenzofuran.
Substitution: Various substituted dibenzofurans depending on the nucleophile used.
Oxidation: Oxidized derivatives of dibenzofuran.
Vergleich Mit ähnlichen Verbindungen
3-Iododibenzofuran: Similar in structure but contains an iodine atom instead of a nitro group.
2-Nitrodibenzofuran: The nitro group is positioned at the second position instead of the third.
3-Nitrobenzofuran: Lacks the second benzene ring present in dibenzofuran.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in both academic and industrial research .
Eigenschaften
IUPAC Name |
3-nitrodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFAHDAUVZRVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202446 | |
| Record name | 3-Nitrodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5410-97-9 | |
| Record name | 3-Nitrodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5410-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitrodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005410979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrodibenzofuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitrodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-NITRODIBENZOFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of 3-nitrodibenzofuran in the environment?
A1: this compound is primarily formed as a secondary product through the photochemical transformation of other polycyclic aromatic hydrocarbons (PAHs) in the atmosphere. [] Traffic emissions and coal combustion are significant contributors to PAHs in urban environments, ultimately leading to the formation of this compound. []
Q2: Can this compound be selectively synthesized?
A4: Yes, direct nitration of dibenzofuran with nitric acid in trifluoroacetic acid yields this compound with high selectivity under mild conditions. [] This method offers an efficient way to synthesize this particular isomer.
Q3: What is the molecular structure of this compound?
A5: this compound consists of two benzene rings fused together with a furan ring, and a nitro group attached to the carbon atom at position 3 of the dibenzofuran structure. The molecule is nearly planar and exhibits a herringbone packing arrangement in the solid state. []
Q4: How is this compound used in biomolecule patterning?
A6: A novel two-photon (2P) activatable molecule, TPA-trisNTA, incorporating a this compound derivative as a photocleavable group, was developed for high-precision biomolecule patterning. [] Upon irradiation with NIR light, the this compound moiety cleaves, enabling controlled activation and immobilization of proteins in 2D and 3D. [] This approach allows for precise spatial and temporal control over protein organization, facilitating the study of cellular processes in environments mimicking the natural extracellular matrix. []
Q5: Can you elaborate on the wavelength-selective uncaging of oligonucleotides using this compound?
A7: this compound can be incorporated into oligonucleotides as a photocleavable protecting group for the nucleobase. [] This modification allows for the controlled release of the oligonucleotide upon irradiation with specific wavelengths of light. [] The use of this compound enables multi-wavelength uncaging, providing greater complexity and control over oligonucleotide function in experimental settings. []
Q6: What are the environmental concerns related to this compound?
A8: As this compound is found in particulate matter, it poses a potential risk to human health, particularly due to its association with respiratory problems and lung cancer. [] While research on its specific toxicological effects is ongoing, its presence in the environment warrants further investigation and monitoring. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

